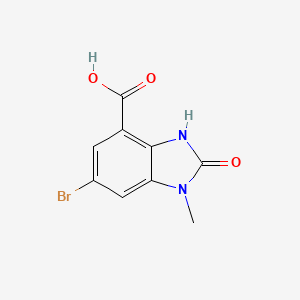

6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

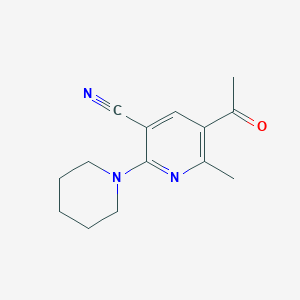

6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid is a heterocyclic compound . It belongs to the class of benzimidazoles, which are privileged pharmacophores in the drug discovery process . Benzimidazoles are routinely used in medicinal chemistry due to their broad range of chemical and biological properties .

Synthesis Analysis

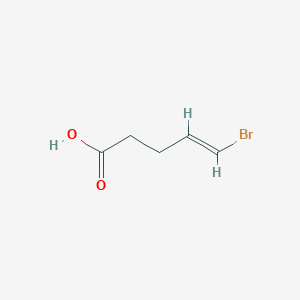

The synthesis of benzimidazoles, including 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid, often involves a one-pot conversion of carboxylic acids via an HBTU-promoted methodology . This method provides direct access to this scaffold from commercially available carboxylic acids .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

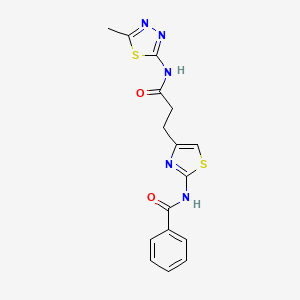

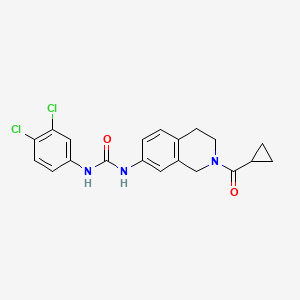

Benzimidazoles, including 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid, have been extensively utilized during the process of drug development . They are known for their broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Properties

Benzimidazole derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, have been extensively studied for their coordination chemistry and properties. These compounds exhibit fascinating variability in their chemistry, leading to a broad spectrum of properties including spectroscopic features, structures, magnetic properties, and biological as well as electrochemical activities. This wide range of properties makes them potentially interesting for further scientific exploration, including unknown analogues of the subject compound (Boča, Jameson, & Linert, 2011).

Anticancer Agents Development

Knoevenagel condensation products, involving benzimidazole derivatives, have shown significant potential in the development of anticancer agents. These compounds have exhibited remarkable anticancer activity across various targets like DNA, microtubules, and enzymes, highlighting the versatility and significance of benzimidazole derivatives in drug discovery and development (Tokala, Bora, & Shankaraiah, 2022).

Optoelectronic Materials

Research into benzimidazole derivatives has also extended into the field of optoelectronic materials. The incorporation of benzimidazole and related structures into π-extended conjugated systems has been found valuable for creating novel materials for use in organic light-emitting diodes (OLEDs), image sensors, and other electronic devices. These materials show promise due to their electroluminescent properties and potential applications in advanced technology solutions (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Wirkmechanismus

While the specific mechanism of action for 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid is not mentioned in the retrieved papers, benzimidazoles in general are known to exhibit a broad range of pharmacological activities. They are commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension and other illnesses .

Zukünftige Richtungen

Benzimidazoles, including 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid, continue to be of interest in the field of medicinal chemistry due to their broad range of biological activities . Future research may focus on further exploring their potential applications in drug discovery and development .

Eigenschaften

IUPAC Name |

6-bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-12-6-3-4(10)2-5(8(13)14)7(6)11-9(12)15/h2-3H,1H3,(H,11,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXZBYHWYHVSEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=CC(=C2NC1=O)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide](/img/structure/B2667571.png)

![1-(3-methoxyphenyl)-N-[4-(methylthio)benzyl]-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2667586.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B2667592.png)